![molecular formula C14H20N2O2 B4181345 methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate](/img/structure/B4181345.png)
methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate
Overview
Description
Methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate, also known as MMMP, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely used in scientific research as a potential therapeutic agent due to its unique chemical structure and pharmacological properties.
Mechanism of Action
The exact mechanism of action of methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate is not fully understood. However, it is believed to act as a modulator of the dopamine and serotonin systems in the brain. methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate has been shown to have analgesic effects by modulating the activity of pain receptors in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate in lab experiments is its unique chemical structure and pharmacological properties. methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate has been shown to possess a range of therapeutic effects, making it a promising candidate for further research. However, one of the limitations of using methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate in lab experiments is its potential toxicity. Further research is needed to determine the optimal dosage and administration route of methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate to minimize toxicity.
Future Directions
There are several future directions for research on methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate. One area of research is the development of methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to determine the optimal dosage and administration route of methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate to maximize its therapeutic effects and minimize toxicity.
Conclusion:
In conclusion, methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate is a promising chemical compound with a range of potential therapeutic applications. Its unique chemical structure and pharmacological properties make it a promising candidate for further research. However, further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Scientific Research Applications
Methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, anti-inflammatory, and analgesic properties. methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate has also been investigated as a potential treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
methyl 3-methyl-4-(4-methylphenyl)piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-4-6-13(7-5-11)16-9-8-15(10-12(16)2)14(17)18-3/h4-7,12H,8-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OESCCFKZZNSVKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=C(C=C2)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24782478 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 3-methyl-4-(4-methylphenyl)piperazine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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